2,4-difluoro-1,3-di(morpholin-4-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one
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Overview
Description
2,4-difluoro-1,3-dimorpholino-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one is a complex heterocyclic compound that features a unique structure combining benzimidazole and benzothiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-1,3-dimorpholino-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 2,4-difluoroaniline with a suitable benzimidazole derivative under controlled conditions, followed by cyclization and morpholine substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to accommodate larger volumes and improve efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-1,3-dimorpholino-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2,4-difluoro-1,3-dimorpholino-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-difluoro-1,3-dimorpholino-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-difluoro-1,3-dihydroxybenzene: A simpler fluorinated aromatic compound with different reactivity and applications.
2,4-difluoro-3-(1-pyrrolidinyl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one: A structurally related compound with a pyrrolidine substituent instead of morpholine.
Uniqueness
2,4-difluoro-1,3-dimorpholino-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one is unique due to its combination of fluorine atoms and morpholine rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H20F2N4O3S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
2,4-difluoro-1,3-dimorpholin-4-ylbenzimidazolo[2,1-b][1,3]benzothiazin-12-one |
InChI |
InChI=1S/C22H20F2N4O3S/c23-16-18(26-5-9-30-10-6-26)15-20(17(24)19(16)27-7-11-31-12-8-27)32-22-25-13-3-1-2-4-14(13)28(22)21(15)29/h1-4H,5-12H2 |
InChI Key |
CNFHDLOKCITJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C(=C(C(=C2F)N4CCOCC4)F)SC5=NC6=CC=CC=C6N5C3=O |
Origin of Product |
United States |
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